molecular formula C18H22O3 B14260241 1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- CAS No. 218769-17-6

1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-

Cat. No.: B14260241
CAS No.: 218769-17-6
M. Wt: 286.4 g/mol
InChI Key: CPSDFRKAYNYQER-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- is an organic compound with a biphenyl core and three ethoxyethoxy groups attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- typically involves the reaction of 1,1’-biphenyl-4-ol with 2-(2-ethoxyethoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at room temperature for 24 hours . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 4-[2-(2-methoxyethoxy)ethoxy]-: Similar structure but with methoxyethoxy groups instead of ethoxyethoxy groups.

    1,1’-Biphenyl, 4-[2-(2-propoxyethoxy)ethoxy]-: Similar structure but with propoxyethoxy groups.

Uniqueness

1,1’-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific combination of ethoxyethoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve .

Properties

CAS No.

218769-17-6

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

1-[2-(2-ethoxyethoxy)ethoxy]-4-phenylbenzene

InChI

InChI=1S/C18H22O3/c1-2-19-12-13-20-14-15-21-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3

InChI Key

CPSDFRKAYNYQER-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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